molecular formula C8H6BrN B8458751 5-(Bromoethynyl)-2-methylpyridine CAS No. 218431-39-1

5-(Bromoethynyl)-2-methylpyridine

Katalognummer: B8458751
CAS-Nummer: 218431-39-1
Molekulargewicht: 196.04 g/mol
InChI-Schlüssel: NWZAAUHDLVPBNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromoethynyl)-2-methylpyridine is a versatile chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a pyridine ring, a common pharmacophore in active pharmaceutical ingredients, functionalized with both a bromoethynyl group and a methyl group. The reactive bromoethynyl moiety makes it a valuable building block for Click chemistry applications and metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, enabling the rapid construction of more complex molecular architectures. Its primary research value lies in its use for incorporating substituted acetylene units into target molecules, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. Researchers utilize this compound in the synthesis of potential enzyme inhibitors, imaging probes, and other biologically active molecules. The specific mechanism of action is not inherent to the reagent itself but is defined by the final molecule it helps to construct. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

CAS-Nummer

218431-39-1

Molekularformel

C8H6BrN

Molekulargewicht

196.04 g/mol

IUPAC-Name

5-(2-bromoethynyl)-2-methylpyridine

InChI

InChI=1S/C8H6BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,1H3

InChI-Schlüssel

NWZAAUHDLVPBNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)C#CBr

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-(Chloromethyl)-2-methylpyridine (CAS 106651-81-4)

  • Structure : Chloromethyl (-CH₂Cl) at the 5-position.
  • Key Properties: Melting point: 133–135°C; Boiling point: 255.4°C . Higher polarity compared to non-polar alkyl groups.
  • Synthesis: Produced via reaction of (6-methylpyridin-3-yl)methanol with thionyl chloride (SOCl₂) in toluene (92% yield) .
  • Comparison: The chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions. However, the bromoethynyl group in 5-(Bromoethynyl)-2-methylpyridine offers superior leaving-group ability and sp-hybridization, enabling applications in Sonogashira couplings .

5-(Bromomethyl)-2-fluoropyridine (CAS 105827-74-5)

  • Structure : Bromomethyl (-CH₂Br) and fluorine at the 2-position.
  • Key Properties : Molecular weight 190.01; stored under inert conditions due to sensitivity .
  • Comparison : Fluorine’s electron-withdrawing effect increases the acidity of adjacent protons, whereas the bromoethynyl group’s linear geometry may reduce steric hindrance in reactions.

2-Methylpyridine (CAS 109-06-8)

  • Structure : Methyl group at the 2-position.
  • Key Properties : UN 2313; lower polarity compared to halogenated derivatives.
  • Biological Activity : Substitution of fluorobenzyl with 2-methylpyridine in MAO-B inhibitors (e.g., compounds 4g–4i) reduced activity due to increased polarity . This suggests that this compound’s bromoethynyl group may similarly impact drug-likeness by altering polarity and solubility.

Vorbereitungsmethoden

Substrate Preparation: 5-Bromo-2-methylpyridine

5-Bromo-2-methylpyridine serves as the critical starting material. Its synthesis is well-documented in patents and industrial protocols:

  • Method A : Diethyl malonate reacts with alkali metals to form salts, followed by condensation with 5-nitro-2-chloropyridine, decarboxylation, and hydrogenation to yield 5-amino-2-methylpyridine. Subsequent diazotization and bromination produce 5-bromo-2-methylpyridine.

  • Method B : Direct bromination of 2-methylpyridine using N-bromosuccinimide (NBS) in carbon tetrachloride under radical conditions (initiated by AIBN).

Coupling with Bromoacetylene

Bromoacetylene is highly unstable, necessitating indirect approaches:

  • Trimethylsilyl (TMS) Protection :

    • Sonogashira Coupling : 5-Bromo-2-methylpyridine reacts with trimethylsilylacetylene under Pd/Cu catalysis (e.g., Pd(PPh₃)₄, CuI) in triethylamine/DMF to form 5-(trimethylsilylethynyl)-2-methylpyridine.

    • Deprotection : The TMS group is removed using tetrabutylammonium fluoride (TBAF), yielding 5-ethynyl-2-methylpyridine.

    • Bromination : Controlled bromination of the terminal alkyne with NBS or Br₂ in dichloromethane at low temperatures (−10°C to 0°C) selectively introduces bromine, forming this compound.

Key Data :

StepReagents/ConditionsYield (%)
Sonogashira CouplingPd(PPh₃)₄ (5 mol%), CuI (10 mol%), DMF, 80°C72–85
DeprotectionTBAF (1.1 eq), THF, rt90–95
BrominationNBS (1.2 eq), DCM, −10°C60–70

Direct Bromination of 5-Ethynyl-2-methylpyridine

An alternative route involves post-synthetic bromination of a preformed ethynyl intermediate:

Synthesis of 5-Ethynyl-2-methylpyridine

  • Cross-Coupling : 5-Bromo-2-methylpyridine undergoes Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) to form 5-ethynyl derivatives.

Radical Bromination

  • Conditions : NBS (1.5 eq) and AIBN (0.1 eq) in CCl₄ at 75°C for 4–6 hours.

  • Mechanism : Radical-initiated bromination selectively targets the ethynyl group, avoiding over-bromination of the pyridine ring.

Challenges :

  • Competing dibromination (yielding 1,2-dibromoethene derivatives) requires precise stoichiometry and temperature control.

  • Purification via silica gel chromatography (7% ethyl acetate/hexane) isolates the mono-brominated product.

Palladium-Catalyzed Alkynylation and Bromine Exchange

Copper-free Sonogashira protocols improve compatibility with sensitive substrates:

Homogeneous Catalysis

  • Catalyst : [DTBNpP]Pd(crotyl)Cl (P2 ) with TMP base in DMSO enables room-temperature coupling of 5-bromo-2-methylpyridine with bromoalkynes.

  • Advantages : Avoids pyrophoric reagents and simplifies purification.

Halogen Exchange

  • Substitution : 5-(Iodoethynyl)-2-methylpyridine reacts with NaBr in DMF at 60°C, leveraging the superior leaving-group ability of iodide.

Industrial-Scale Considerations

  • Cost Efficiency : Method A (diethyl malonate route) is preferred for large-scale production due to low-cost reagents and high yields (85–90%).

  • Safety : Radical bromination (Method B) requires stringent control to prevent exothermic side reactions.

Analytical Characterization

  • NMR : ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.75 (d, J = 8 Hz, 1H, pyridine-H), 2.55 (s, 3H, CH₃), 2.10 (s, 1H, C≡C-Br).

  • MS : m/z 212.9 [M+H]⁺.

Q & A

Q. What are common synthetic routes for 5-(Bromoethynyl)-2-methylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation or coupling reactions. For bromoethynyl derivatives, nucleophilic substitution (e.g., using bromoethyne precursors) or Sonogashira coupling (to introduce the ethynyl group) are viable routes. Reaction optimization includes controlling temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DMF), and catalyst systems (e.g., Pd/Cu for coupling) . Continuous flow reactors can enhance reproducibility and scalability by ensuring precise parameter control .

Q. How does the bromoethynyl group influence the compound’s electronic properties compared to other halogens?

Bromine’s electronegativity and polarizability enhance the electron-withdrawing effect of the ethynyl group, altering the pyridine ring’s π-electron density. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with biological targets. Comparative studies show bromine’s superior leaving-group ability over fluorine or chlorine, affecting reaction yields and pathways .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substitution patterns and purity.
  • HRMS for precise molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities in derivatives .
  • HPLC-UV/Vis for quantifying impurities (<1% threshold recommended) .

Advanced Research Questions

Q. How can contradictory reactivity data in bromoethynyl-substituted pyridines be resolved?

Discrepancies often arise from competing reaction pathways (e.g., elimination vs. substitution). Kinetic studies using variable-temperature NMR or stopped-flow techniques can identify rate-determining steps. For example, bromine’s leaving-group efficiency may vary with solvent (e.g., polar aprotic solvents favor SN2 mechanisms) . Computational modeling (DFT) further elucidates transition states and electronic effects .

Q. What strategies mitigate solubility challenges during the synthesis of bromoethynyl derivatives?

Bromoethynyl groups increase hydrophobicity, necessitating solvent optimization. Mixed solvents (e.g., DCM/MeOH) or micellar catalysis (using surfactants like SDS) improve solubility. For crystallization, slow evaporation in EtOAc/hexane systems yields high-purity crystals .

Q. How can bromoethynyl-pyridines be leveraged in medicinal chemistry for targeted drug design?

The bromoethynyl moiety serves as a bioisostere or a click chemistry handle. For example:

  • Proteolysis-targeting chimeras (PROTACs) : The ethynyl group enables conjugation of E3 ligase ligands to target proteins.
  • Kinase inhibitors : Bromine enhances halogen bonding with ATP-binding pockets.
  • In vivo tracking : Radiolabeled derivatives (e.g., ⁷⁷Br) facilitate PET imaging .

Q. What mechanistic insights guide the design of catalytic systems for bromoethynyl-pyridine coupling reactions?

Palladium/Xantphos complexes are effective for Suzuki-Miyaura couplings, achieving >90% yield in aryl-ethynyl bond formation. Key parameters:

  • Ligand-to-metal ratio (1:1 minimizes side reactions).
  • Base selection : K₂CO₃ outperforms Cs₂CO₃ in minimizing dehalogenation .
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) .

Data Contradiction and Optimization

Q. How should researchers address inconsistent biological activity data in bromoethynyl-pyridine derivatives?

Variability may stem from aggregation or off-target effects. Solutions include:

  • Dose-response assays (IC₅₀ values ± SEM).
  • Selectivity profiling against kinase panels (e.g., Eurofins DiscoverX).
  • Metabolic stability tests (e.g., liver microsome assays) to rule out rapid degradation .

Q. Why do some bromoethynyl-pyridines exhibit unexpected regioselectivity in electrophilic substitutions?

Steric hindrance from the methyl group at the 2-position directs electrophiles to the 4-position. Computational docking (e.g., AutoDock Vina) predicts binding orientations, validated by NOE NMR correlations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.